
Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide: is a synthetic compound belonging to the class of oxazepines This compound is characterized by a seven-membered heterocyclic ring containing both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzamide with 2-(2-formylphenoxy)acetic acid in the presence of an isocyanide. This reaction proceeds through a one-pot three-component reaction, yielding the desired oxazepine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the oxazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific proteins and enzymes, providing insights into their functions and mechanisms.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their analgesic, anti-inflammatory, and anti-cancer properties .
Industry: In industrial applications, this compound is used in the synthesis of advanced materials. Its derivatives can be incorporated into polymers and coatings, enhancing their properties and performance.
Mecanismo De Acción
The mechanism of action of Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it acts as a prostaglandin E2 antagonist, inhibiting the production of inflammatory mediators . This interaction occurs through the binding of the oxazepine ring to the active site of the target protein, blocking its function.
Comparación Con Compuestos Similares
Loxapine: An antipsychotic drug with a similar oxazepine structure.
Sintamil: An antidepressant with a related chemical framework.
Oxazepine-Quinazolinone Derivatives: Compounds with combined oxazepine and quinazolinone structures, exhibiting diverse biological activities.
Uniqueness: Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide stands out due to its specific substitution pattern and functional groups. These features confer unique chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
103248-88-0 |
|---|---|
Fórmula molecular |
C14H12N2OS |
Peso molecular |
256.32 g/mol |
Nombre IUPAC |
6H-benzo[b][1,4]benzoxazepine-5-carbothioamide |
InChI |
InChI=1S/C14H12N2OS/c15-14(18)16-9-10-5-1-3-7-12(10)17-13-8-4-2-6-11(13)16/h1-8H,9H2,(H2,15,18) |
Clave InChI |
CUCZNTNHQSKNNB-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2OC3=CC=CC=C3N1C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


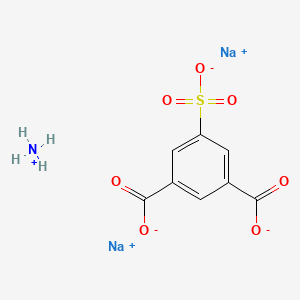

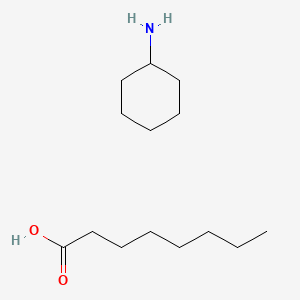
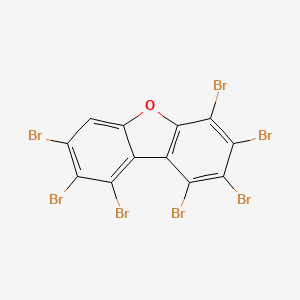
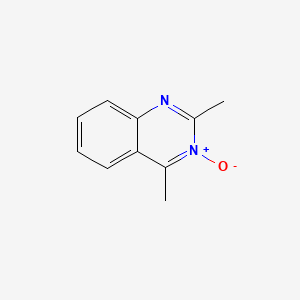
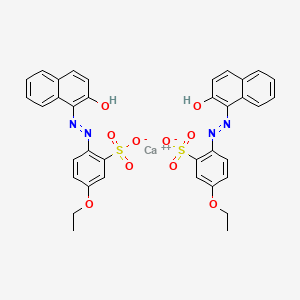
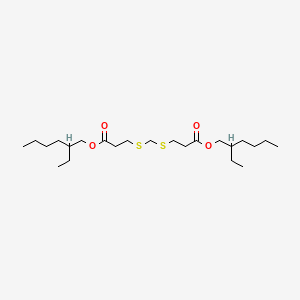


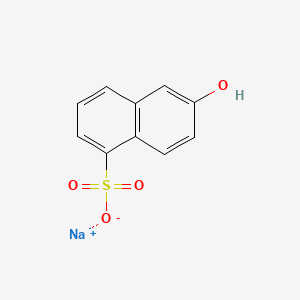
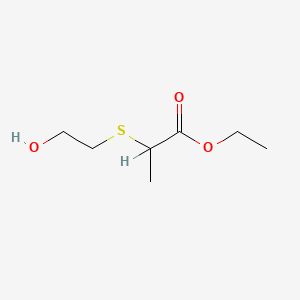

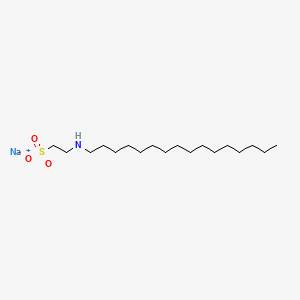
![2-[(2-Butoxyethoxy)methoxy]ethanol](/img/structure/B12666524.png)
